2,6-Dichloro-9-isopropyl-9H-purine-d7

Description

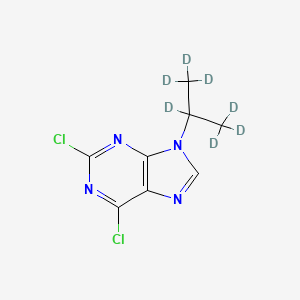

2,6-Dichloro-9-isopropyl-9H-purine-d7 is a deuterated purine derivative with seven deuterium atoms replacing hydrogens, primarily in the isopropyl group. Its non-deuterated counterpart, 2,6-dichloro-9-isopropyl-9H-purine, serves as a versatile intermediate in medicinal chemistry for synthesizing kinase inhibitors and antiviral agents . The deuterated form (CAS: 203436-45-7) is used in biochemical research as a stable isotope-labeled standard for metabolic studies, enhancing detection sensitivity in mass spectrometry and NMR .

Properties

Molecular Formula |

C8H8Cl2N4 |

|---|---|

Molecular Weight |

238.12 g/mol |

IUPAC Name |

2,6-dichloro-9-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)purine |

InChI |

InChI=1S/C8H8Cl2N4/c1-4(2)14-3-11-5-6(9)12-8(10)13-7(5)14/h3-4H,1-2H3/i1D3,2D3,4D |

InChI Key |

GKEFDRUWUYSFGW-UAVYNJCWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C=NC2=C1N=C(N=C2Cl)Cl |

Canonical SMILES |

CC(C)N1C=NC2=C1N=C(N=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-isopropyl-9H-purine-d7 typically involves the chlorination of purine derivatives followed by the introduction of the isopropyl group. One common method involves the reaction of 2,6-dichloropurine with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atoms with the isopropyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-9-isopropyl-9H-purine-d7 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Catalysts such as palladium complexes are used in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include 2,6-diamino-9-isopropylpurine, 2,6-dithio-9-isopropylpurine, and 2,6-dialkoxy-9-isopropylpurine.

Oxidation Reactions: Products include 2,6-dioxo-9-isopropylpurine.

Reduction Reactions: Products include 2,6-dihydro-9-isopropylpurine.

Coupling Reactions: Products include various biaryl derivatives.

Scientific Research Applications

2,6-Dichloro-9-isopropyl-9H-purine-d7 has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-9-isopropyl-9H-purine-d7 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Positional Isomers

Purine derivatives often exhibit regioselectivity in alkylation, leading to N7 or N9 isomers. For example:

- 2,6-Dichloro-7-isopropyl-7H-purine : Synthesized alongside the N9 isomer (2,6-dichloro-9-isopropyl-9H-purine) via alkylation of 2,6-dichloro-9H-purine with isopropyl iodide. The N7 isomer forms in lower yields (e.g., 18% vs. 51% for N9 in analogous reactions) and exhibits distinct crystallinity (mp 425–427 K) .

Alkyl Group Variations

Key Observations :

- Substituent Size and Yield : Bulky groups (e.g., cyclohexylmethyl) reduce reaction efficiency, whereas smaller alkyl chains (isopropyl) favor higher yields .

- Isotopic Labeling: The deuterated analog (d7) retains the reactivity of its non-deuterated counterpart but offers advantages in tracking metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.